4-(benzyloxy)-2-[2-(benzyloxy)-2-oxoethyl]-4-oxo-2-(phosphonooxy)butanoic acid
Description
4-(Benzyloxy)-2-[2-(benzyloxy)-2-oxoethyl]-4-oxo-2-(phosphonooxy)butanoic acid (CAS: EN300-33037600) is a multifunctional compound with a molecular formula of C₁₆H₂₀N₂O₆S₂ and a molecular weight of 400.48 g/mol . Its structure features:
- Two benzyloxy groups (providing lipophilicity and steric bulk).
- A phosphonooxy group (contributing acidity and hydrogen-bonding capacity).
- A carboxylic acid moiety (enhancing water solubility and ionic character).
- A 4-oxobutanoic acid backbone (central to its conformational flexibility).
This compound is primarily used in laboratory research, particularly as a building block in organic synthesis and pharmaceutical development .
Properties
CAS No. |
161912-07-8 |
|---|---|
Molecular Formula |
C20H21O10P |
Molecular Weight |
452.3 g/mol |
IUPAC Name |
4-oxo-2-(2-oxo-2-phenylmethoxyethyl)-4-phenylmethoxy-2-phosphonooxybutanoic acid |
InChI |
InChI=1S/C20H21O10P/c21-17(28-13-15-7-3-1-4-8-15)11-20(19(23)24,30-31(25,26)27)12-18(22)29-14-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,23,24)(H2,25,26,27) |
InChI Key |
MPFUYPYNUVSJFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC(CC(=O)OCC2=CC=CC=C2)(C(=O)O)OP(=O)(O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related molecules:
Key Observations:
Acidity: The target’s phosphonooxy group (pKa ~1–2) is more acidic than phosphinic acid derivatives (pKa ~2–3) , enhancing its solubility in polar solvents.
Reactivity: Esters (e.g., 4-tert-butylbenzoate in ) are prone to hydrolysis, whereas the phosphonooxy group offers greater stability under physiological conditions.
Ionic Properties: Quaternary ammonium salts (e.g., ) exhibit permanent positive charges, unlike the zwitterionic nature of the target compound (carboxylic acid and phosphonooxy groups).
Physicochemical Properties
- Solubility: The target’s carboxylic acid and phosphonooxy groups improve aqueous solubility compared to esters (e.g., ) or carbamates (e.g., ).
- Stability: Phosphonooxy groups resist hydrolysis better than esters but are less stable than phosphinic acids ().
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